molecular formula C12H19NO2S B5270973 N-(3-ethylphenyl)butane-1-sulfonamide

N-(3-ethylphenyl)butane-1-sulfonamide

Cat. No.: B5270973
M. Wt: 241.35 g/mol
InChI Key: PXKBYZHKRCHSIZ-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane sulfonamide backbone linked to a 3-ethylphenyl group. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The ethyl substituent on the phenyl ring may influence lipophilicity and steric effects, modulating interactions with biological targets compared to other substituents like methoxy, benzothiazolyl, or chlorophenyl groups .

Properties

IUPAC Name

N-(3-ethylphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-5-9-16(14,15)13-12-8-6-7-11(4-2)10-12/h6-8,10,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBYZHKRCHSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)butane-1-sulfonamide typically involves the reaction of 3-ethylphenylamine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The general reaction scheme is as follows:

[ \text{3-ethylphenylamine} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-ethylphenyl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of N-heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity (logP): The ethyl group in the target compound likely confers moderate lipophilicity (~3.5), comparable to the benzothiazolyl analog (logP = 3.49) . Chlorine and amino groups in the hydrochloride derivative reduce logP (~2.8) due to increased polarity .
  • Hydrogen Bonding: The benzothiazolyl and ethylphenyl analogs share similar H-bond acceptor counts (5), but the hydrochloride salt has additional ionic interactions, enhancing solubility .

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